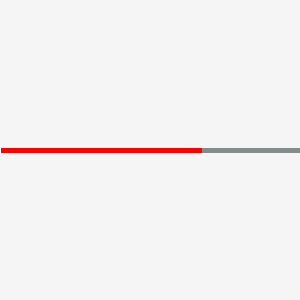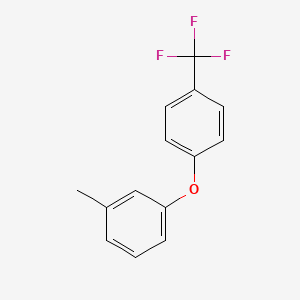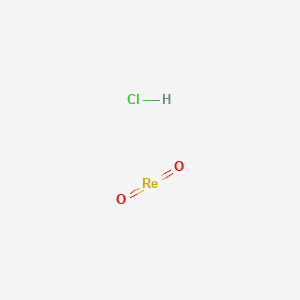
Dioxorhenium--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxorhenium–hydrogen chloride (1/1) is a chemical compound that features rhenium in its oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Rhenium is a rare, heavy, transition metal with high melting points and significant resistance to wear and corrosion, making its compounds valuable in high-stress environments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dioxorhenium–hydrogen chloride typically involves the reaction of rhenium compounds with hydrochloric acid under controlled conditions. One common method includes the reaction of rhenium heptoxide with hydrochloric acid, which results in the formation of dioxorhenium–hydrogen chloride. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of dioxorhenium–hydrogen chloride may involve the use of rhenium-containing ores. These ores are processed to extract rhenium, which is then reacted with hydrochloric acid in large reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities.
化学反应分析
Types of Reactions: Dioxorhenium–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of rhenium, while reduction may produce lower oxidation state compounds.
科学研究应用
Dioxorhenium–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Its potential use in biological systems is being explored, particularly in the study of enzyme mimetics and as a probe for biochemical pathways.
Medicine: Research is ongoing into its use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical refining.
作用机制
The mechanism by which dioxorhenium–hydrogen chloride exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it can facilitate the transfer of electrons or atoms, thereby accelerating chemical reactions. Its interaction with biological molecules may involve binding to specific sites on enzymes or receptors, influencing their activity and function.
相似化合物的比较
- Dioxorhenium–hydrogen fluoride
- Dioxorhenium–hydrogen bromide
- Dioxorhenium–hydrogen iodide
Comparison: Dioxorhenium–hydrogen chloride is unique due to its specific reactivity and stability compared to its analogs. For instance, dioxorhenium–hydrogen fluoride may exhibit different reactivity due to the stronger electronegativity of fluorine, while dioxorhenium–hydrogen bromide and dioxorhenium–hydrogen iodide may have different solubility and stability profiles.
属性
CAS 编号 |
66446-69-3 |
|---|---|
分子式 |
ClHO2Re |
分子量 |
254.67 g/mol |
IUPAC 名称 |
dioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.2O.Re/h1H;;; |
InChI 键 |
OEVDHCUKVSOPEV-UHFFFAOYSA-N |
规范 SMILES |
O=[Re]=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


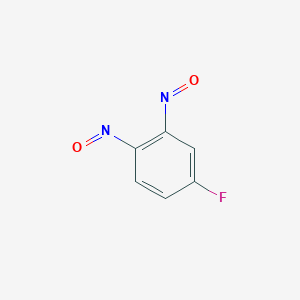
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
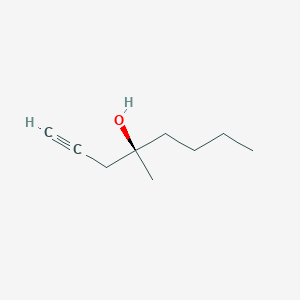
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
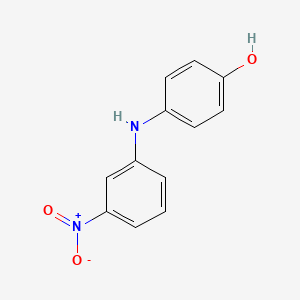

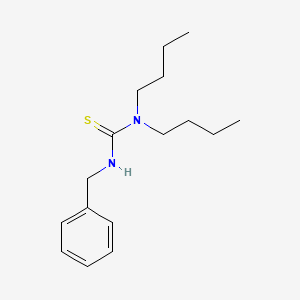
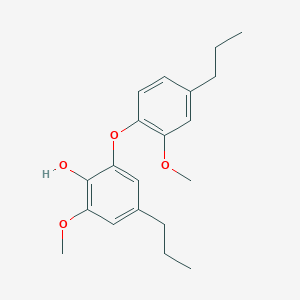
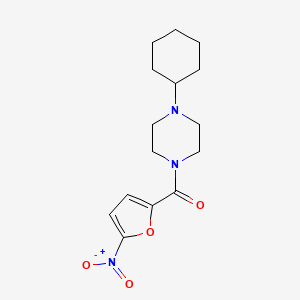
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
